tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate
Overview
Description
tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, an amino group, and a cyclopentylamino carbonyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl carbamate with 2-amino-4-[(cyclopentylamino)carbonyl]phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new compounds .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows it to bind to specific proteins or enzymes, providing insights into biochemical pathways and mechanisms .
Medicine
In medicine, this compound may have potential therapeutic applications. It can be used as a lead compound for developing new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-aminoethyl)carbamate: A similar compound with a simpler structure, used in various chemical reactions.
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Another compound with a tert-butyl group, used in different applications.
Uniqueness
tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate is unique due to its complex structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of functional groups provides versatility in both research and industrial contexts .
Properties
IUPAC Name |
tert-butyl N-[2-[2-amino-4-(cyclopentylcarbamoyl)anilino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-19(2,3)26-18(25)22-11-10-21-16-9-8-13(12-15(16)20)17(24)23-14-6-4-5-7-14/h8-9,12,14,21H,4-7,10-11,20H2,1-3H3,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGYGQGPJNOWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)NC2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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